molecular formula C18H20ClNO3 B267684 N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide

N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide

Cat. No. B267684
M. Wt: 333.8 g/mol
InChI Key: HULKTDLSYKGFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide, also known as CDMB, is a chemical compound that has been widely studied for its potential applications in scientific research. CDMB is a benzamide derivative that has shown promise in a range of applications, including as an inhibitor of certain enzymes and as a potential treatment for various diseases.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide as an enzyme inhibitor is complex and involves a range of interactions between the compound and the enzyme. N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide is thought to bind to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its enzyme inhibitory activity, N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has been shown to have antioxidant and anti-inflammatory properties. These properties may make N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide a promising candidate for the treatment of a range of diseases, including neurodegenerative disorders and cancer.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. However, N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide also has some limitations. Its mechanism of action is complex, and its effects on different enzymes and physiological processes may vary. This can make it difficult to predict the compound's activity in different experimental settings.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide. One area of interest is the development of more specific and potent inhibitors of certain enzymes, such as carbonic anhydrase. Additionally, N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide may have potential applications in the treatment of neurodegenerative disorders, cancer, and other diseases. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,4-diethoxyaniline in the presence of a base to yield N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of enzyme inhibition. N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and cholinesterase, which are involved in a range of physiological processes.

properties

Product Name

N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide

InChI

InChI=1S/C18H20ClNO3/c1-4-22-16-9-7-13(10-17(16)23-5-2)18(21)20-15-11-14(19)8-6-12(15)3/h6-11H,4-5H2,1-3H3,(H,20,21)

InChI Key

HULKTDLSYKGFRB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC

Origin of Product

United States

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